2,4-dibromo-3-methylthiophene

Agrochemical intermediate manufacturing Halogenated thiophene building blocks One-pot bromination-debromination

2,4-Dibromo-3-methylthiophene is the irreplaceable 2,4-dibromo isomer for sequential palladium-catalyzed cross-coupling. The electronically distinct C-2 (α) and C-4 (β) bromine atoms enable stepwise Suzuki-Miyaura or Negishi couplings to construct unsymmetrical 2,4-diarylthiophene libraries—unlike the 2,5-isomer which presents two equivalent reactive sites. As the documented precursor to 4-bromo-3-methyl-2-thiophenecarbonyl chloride for the XR-693/XR-906 insecticide pharmacophore, this building block supports SAR studies with unmatched regiochemical fidelity. Available at ≥98% purity, a low-melting solid for precise weighing in parallel synthesis.

Molecular Formula C5H4Br2S
Molecular Weight 255.96 g/mol
CAS No. 53119-66-7
Cat. No. B6597321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dibromo-3-methylthiophene
CAS53119-66-7
Molecular FormulaC5H4Br2S
Molecular Weight255.96 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1Br)Br
InChIInChI=1S/C5H4Br2S/c1-3-4(6)2-8-5(3)7/h2H,1H3
InChIKeyXLFOWVGHYFPKMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromo-3-methylthiophene (CAS 53119-66-7): Sourcing and Differentiation Guide for This Halogenated Thiophene Building Block


2,4-Dibromo-3-methylthiophene (C₅H₄Br₂S, MW 255.96 g/mol) is a dibrominated thiophene derivative bearing bromine atoms at the 2- and 4-positions and a methyl group at the 3-position of the thiophene ring [1]. It is classified as a halogenated heterocyclic building block, with computed XLogP3-AA of 3.7 and a topological polar surface area of 28.2 Ų [1]. In chemical synthesis, it serves as a versatile intermediate for sequential palladium-catalyzed cross-coupling reactions due to the electronically distinct nature of its C–Br bonds (α-position at C-2 vs. β-position at C-4) . A one-pot bromination/debromination procedure developed for 3-methylthiophene provides direct access to this 2,4-dibromo isomer, which has been specifically deployed as a key building block in the manufacture of 2,6-dihaloaryl 1,2,4-triazole insecticides [2].

Why 2,4-Dibromo-3-methylthiophene Cannot Be Replaced by Other Dibromomethylthiophene Isomers: A Procurement Risk Assessment


Isomeric dibromomethylthiophenes share the same molecular formula (C₅H₄Br₂S) and molecular weight (255.96 g/mol) but exhibit fundamentally different reactivity, regiochemical outcomes, and application fitness. The bromine substitution pattern dictates the electronic environment at the thiophene carbons: in the 2,4-dibromo-3-methyl isomer, the C-2 position is the α-thiophene site (electronically activated for oxidative addition by palladium), while the C-4 position is a β-site (significantly less reactive), enabling predictable stepwise coupling sequences [1]. In contrast, the 2,5-dibromo-3-methyl isomer presents two electronically equivalent α-positions, complicating selective mono-functionalization [2]. Furthermore, a patent explicitly requiring the 2,4-dibromo pattern as the precursor to 4-bromo-3-methyl-2-thiophenecarbonyl chloride for insecticide targets XR-693 and XR-906 cannot accept the 2,5- or 4,5-isomers, which would produce regioisomeric acid chlorides unsuitable for the target triazole assembly [3]. The physical state also differs materially: the 2,4-isomer is a low-melting solid at ambient temperature, whereas the 2,5-isomer is a free-flowing liquid, affecting handling, storage, and formulation workflows . Generic substitution between these compounds therefore introduces regiochemical, physical, and application-specific risk.

Quantitative Differentiation Evidence for 2,4-Dibromo-3-methylthiophene (CAS 53119-66-7): Comparator-Backed Procurement Criteria


One-Pot Manufacturing Yield: 2,4-Dibromo-3-methylthiophene (82% wt.) vs. 3,4,5-Trichloro-2-thiophenenitrile (69% Distilled Yield) in the Same Agrochemical Intermediate Platform

In the Dow AgroSciences patent describing manufacturing routes to halogenated 2-thiophenecarboxylic acid derivatives for a new class of 1,2,4-triazole insecticides, 2,4-dibromo-3-methylthiophene was prepared from 3-methylthiophene via a one-pot bromination/debromination sequence at laboratory scale [1]. The crude product after distillation (b.p. 80°C at 0.3 mm Hg) gave 107 g of material from 50.0 g (0.509 mol) 3-methylthiophene, representing an 82% weight yield . GC area % analysis of the distilled product showed 89% 2,4-dibromo-3-methylthiophene, 9% 4,5-dibromo-3-methylthiophene, and 2% 4-bromo-3-methylthiophene . In contrast, the analogous intermediate 3,4,5-trichloro-2-thiophenenitrile (compound 3) required vapor-phase chlorination at 500°C with a 6-second residence time on a multi-kilogram scale, yielding only a 69% distilled yield despite >99% GC purity after distillation [1]. The one-pot procedure for the target compound avoids high-temperature vapor-phase equipment, operates entirely in solution (acetic acid, then aqueous workup), and delivers a higher weight recovery at laboratory scale.

Agrochemical intermediate manufacturing Halogenated thiophene building blocks One-pot bromination-debromination

Physical State Logistical Advantage: Low-Melting Solid (2,4-Isomer) vs. Free-Flowing Liquid (2,5-Isomer) for Controlled Weighing and Long-Term Storage

The 2,4-dibromo-3-methylthiophene product obtained after vacuum distillation (b.p. 80°C at 0.3 mm Hg) is described as a yellow oil which slowly solidifies, indicating a low-melting solid at ambient temperature . In contrast, 2,5-dibromo-3-methylthiophene (CAS 13191-36-1) is specified by commercial suppliers as a colorless to light orange to yellow clear liquid at 20°C, with a boiling point of 108°C at 17 mmHg, density 1.988–1.998 g/cm³ at 25°C, and a flash point >110°C (closed cup) . The solid nature of the 2,4-isomer simplifies gravimetric dispensing for small-scale reactions, reduces spill risk during weighing, and permits storage as a crystalline solid, whereas the 2,5-isomer requires liquid handling techniques.

Physical form differentiation Laboratory handling Procurement specifications

Cross-Coupling Regioselectivity: 2,4-Dibromothiophene Scaffold Yields Superior Double Suzuki Coupling Outcomes vs. 2,3-Dibromothiophene, Informing 3-Methyl Analog Expectations

A systematic study by Varello and Handy demonstrated that one-pot double Suzuki couplings on 2,4-dibromothiophene proceed efficiently with standard boronic acid conditions, whereas 2,3-dibromothiophene couplings are much more sensitive to steric effects, with the second coupling significantly hampered by the initially installed C-2 substituent [1]. Monocoupled intermediates from 2,3-dibromothiophene could be isolated in 80–95% yield, but the second coupling suffered severely from steric congestion [1]. Isolated yields for double couplings on 2,3-dibromothiophene ranged from 12–46% across eight aryl boronic acid combinations (Table 2), while for 2,4-dibromothiophene generally good results were observed [1]. The introduction of potassium organotrifluoroborates raised 2,3-dibromothiophene double-coupling yields closer to those of the 2,4-isomer, but a persistent yield gap remained [1]. The 2,4-dibromo-3-methyl substitution pattern retains the favorable 1,3-relationship of bromine atoms that avoids vicinal steric clash, predicting superior double-coupling efficiency compared to a hypothetical 2,3-dibromo analog.

Suzuki-Miyaura cross-coupling Regioselectivity Dibromothiophene scaffold reactivity

Documented Intermediate Specificity: 2,4-Dibromo-3-methylthiophene is the Exclusive Precursor to 4-Bromo-3-methyl-2-thiophenecarbonyl Chloride (1) for Triazole Insecticides XR-693 and XR-906

The Dow AgroSciences development program for 2,6-dihaloaryl 1,2,4-triazole insecticides explicitly designates 2,4-dibromo-3-methylthiophene as the key intermediate for preparing 4-bromo-3-methyl-2-thiophenecarbonyl chloride (compound 1), which supplies the C-ring portion of target molecules XR-693 and XR-906 [1]. The one-pot bromination/debromination of 3-methylthiophene installs bromine selectively at the 4-position (via tribromination then Zn-mediated selective debromination of the 5-position bromine), leaving the 2-bromo substituent available for subsequent Grignard metallation and CO₂ carbonation to introduce the carboxylic acid chloride functionality [1]. The resulting acid chloride 1 cannot be accessed from any other dibromomethylthiophene isomer: the 2,5-dibromo-3-methyl isomer would lack the requisite 4-bromo substituent, while the 4,5-dibromo isomer would place the acid chloride at the wrong position. The patent describes a three-step route from 3-methylthiophene via this specific intermediate, contrasted with alternative four- and five-step routes attempted for the same target [1].

Agrochemical intermediate Triazole insecticide synthesis Regiospecific building block

Isomeric Purity Benchmark: Crude Synthesis Product Composition (89% Target Isomer) vs. Commercially Available Purities (≥95% to 98%), Informing Purification Requirements for Procurement

The direct one-pot synthesis yields a distilled product containing 89% 2,4-dibromo-3-methylthiophene, accompanied by 9% of the regioisomeric 4,5-dibromo-3-methylthiophene and 2% of the monobromo impurity 4-bromo-3-methylthiophene as determined by GC area % analysis . This level of isomeric purity (89%) may be sufficient for some initial transformations, but most demanding applications require ≥95% purity, as reflected by commercial suppliers offering this compound at 95% minimum purity (CymitQuimica/Biosynth) or 98% purity (Leyan) . The 4,5-dibromo isomer co-product, formed during the bromination step, carries bromine atoms at vicinal positions and exhibits different reactivity; its presence at 9% in crude product means that procurement of the as-synthesized mixture risks introducing a reactive contaminant into subsequent cross-coupling steps. The purity of supplier-sourced material should be verified by GC or HPLC against the known impurity profile.

Isomeric purity Procurement specifications Chromatographic purification

Synthetic Route Convergence: One-Pot Bromination/Debromination Access to 2,4-Isomer vs. Direct Bromination Access to 2,5-Isomer, Illustrating Orthogonal Synthetic Niches

The 2,4-dibromo-3-methylthiophene isomer is accessed via a specific one-pot bromination/debromination sequence: exhaustive bromination of 3-methylthiophene with Br₂ in acetic acid yields 2,4,5-tribromo-3-methylthiophene, which is then selectively debrominated at the 5-position by zinc dust in aqueous acetic acid to give the 2,4-dibromo product in 82% weight yield . In contrast, the 2,5-dibromo-3-methylthiophene isomer (CAS 13191-36-1) is directly synthesized by controlled bromination of 3-methylthiophene, reported in approximately 96% yield via a separate protocol [1]. The two synthetic routes converge on different isomeric products, confirming that these compounds occupy distinct synthetic niches: the 2,5-isomer is more efficiently produced by direct bromination, but the 2,4-isomer requires the more elaborate one-pot debromination strategy precisely because direct electrophilic bromination of 3-methylthiophene inherently favors the 2- and 5-positions (both α to sulfur). The one-pot debromination route overrides this innate selectivity, making 2,4-dibromo-3-methylthiophene the only practical source of the 4-bromo substituent arrangement.

Synthetic methodology Bromination selectivity Isomer-specific routes

Optimal Application Scenarios for 2,4-Dibromo-3-methylthiophene (CAS 53119-66-7): Evidence-Driven Procurement Guidance


Agrochemical R&D: Synthesis of 2,6-Dihaloaryl 1,2,4-Triazole Insecticide Candidates (XR-693, XR-906 Class)

Organizations developing analogues of the Dow AgroSciences triazole insecticide platform should procure 2,4-dibromo-3-methylthiophene as the specific building block for constructing the C-ring portion of the pharmacophore. The compound is the documented precursor to 4-bromo-3-methyl-2-thiophenecarbonyl chloride (1) via a three-step route (one-pot bromination/debromination, Grignard metallation, CO₂ carbonation) [1]. No alternative dibromomethylthiophene isomer can deliver the correct 4-bromo-3-methyl-2-carbonyl chloride regiochemistry, making this compound irreplaceable for structure-activity relationship (SAR) studies around the XR-693/XR-906 scaffold [1]. Procurement of ≥95% purity material is recommended to avoid contamination by the 4,5-dibromo isomer (typically 9% in crude product) .

Medicinal Chemistry: Sequential Cross-Coupling for Unsymmetrical 2,4-Diaryl-3-methylthiophene Libraries

The electronically differentiated C-2 (α, more reactive) and C-4 (β, less reactive) bromine atoms in 2,4-dibromo-3-methylthiophene enable stepwise Suzuki-Miyaura or Negishi couplings to construct diverse, unsymmetrical 2,4-diarylthiophene libraries. The favorable 1,3-relationship of bromine atoms avoids the steric hindrance that plagues second couplings on 2,3-dibromo isomers, where double-coupling yields plummet to 12–46% with standard boronic acids [1]. Research groups synthesizing thiophene-based kinase inhibitors, GPCR ligands, or antimicrobial agents should select this isomer when a sequential two-directional functionalization strategy is required. The solid physical form facilitates precise weighing for parallel synthesis arrays .

Process Chemistry Scale-Up: Cost-Efficient Halogenated Thiophene Intermediate Manufacturing

For process chemists evaluating synthetic routes to 4-bromo-3-methyl-2-thiophenecarboxylic acid derivatives, the one-pot bromination/debromination sequence using 3-methylthiophene offers a more attractive scale-up profile than vapor-phase chlorination alternatives. The target compound's route operates entirely in solution phase (acetic acid, aqueous workup) and delivers 82% weight yield without requiring specialized high-temperature (500°C) vapor-phase reactor systems [1][2]. The three-step sequence via this intermediate compares favorably against four- and five-step alternative routes to the same acid chloride target [1]. The 89% crude isomeric purity may be acceptable for early process development; later stages will benefit from sourcing the compound at ≥95% purity to reduce downstream purification burden [2].

Materials Science: Regiodefined Polythiophene and Oligothiophene Precursor Synthesis

The 2,4-dibromo substitution pattern with a solubilizing 3-methyl group provides a defined entry point for the synthesis of regioregular oligothiophenes and polythiophenes via catalyst-transfer polycondensation or iterative cross-coupling. Unlike 2,5-dibromo-3-methylthiophene—which yields symmetrical, head-to-tail coupled polymers—the 2,4-isomer can direct chain growth with controlled regiochemistry, potentially tuning the optoelectronic properties (HOMO/LUMO levels, absorption maxima) of the resulting conjugated materials. The XLogP3-AA of 3.7 and topological polar surface area of 28.2 Ų [3] are consistent with moderate hydrophobicity suitable for organic electronic device fabrication.

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